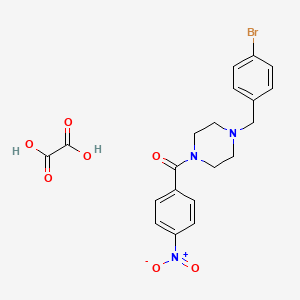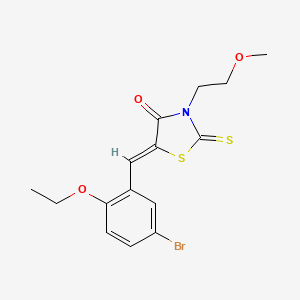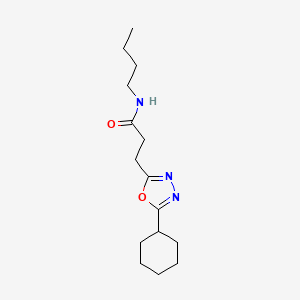
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole, also known as BDT or BDT001, is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. It belongs to the class of tetrazoles and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole is not fully understood. However, studies have suggested that it may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. In addition, 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole in lab experiments is its relatively simple synthesis method. 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole. One area of interest is the development of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole in combination with other anti-cancer or anti-inflammatory agents. Furthermore, the mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole needs to be further elucidated in order to fully understand its potential in the field of medicine.
Conclusion:
In conclusion, 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. Its synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole in the treatment of cancer and inflammation.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole involves a series of steps, starting from the reaction of 1,3-benzodioxole-5-carboxaldehyde with hydrazine hydrate to form 1,3-benzodioxol-5-ylmethyl hydrazine. This intermediate is further reacted with 4-chlorophenyl isocyanate to form the corresponding urea. The final step involves the reaction of the urea with sodium azide to form 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole. The overall yield of the synthesis is reported to be around 50%.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has been studied for its potential in the field of medicine, particularly in the treatment of cancer and inflammation. It has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-2H-tetrazole has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-4-2-11(3-5-12)15-17-19-20(18-15)8-10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNGQJWUWCILTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(3-methylphenoxy)hexyl]amino}ethanol](/img/structure/B4984633.png)


![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)

![3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984674.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4984680.png)
![3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B4984689.png)

![3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4984714.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)